Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoate Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15799614
InChI: InChI=1S/C19H26O5S/c1-2-24-19(20)18(13-14-9-11-23-12-10-14)15-3-5-16(6-4-15)25(21,22)17-7-8-17/h3-6,14,17-18H,2,7-13H2,1H3
SMILES:
Molecular Formula: C19H26O5S
Molecular Weight: 366.5 g/mol

Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoate

CAS No.:

Cat. No.: VC15799614

Molecular Formula: C19H26O5S

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoate -

Specification

Molecular Formula C19H26O5S
Molecular Weight 366.5 g/mol
IUPAC Name ethyl 2-(4-cyclopropylsulfonylphenyl)-3-(oxan-4-yl)propanoate
Standard InChI InChI=1S/C19H26O5S/c1-2-24-19(20)18(13-14-9-11-23-12-10-14)15-3-5-16(6-4-15)25(21,22)17-7-8-17/h3-6,14,17-18H,2,7-13H2,1H3
Standard InChI Key RGNBBURLJAKHQF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(CC1CCOCC1)C2=CC=C(C=C2)S(=O)(=O)C3CC3

Introduction

Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoate is a synthetic organic compound characterized by its complex molecular structure. It features a cyclopropylsulfonyl group attached to a phenyl ring and a tetrahydro-2H-pyran moiety, making it notable for potential applications in medicinal chemistry and other fields. The compound has a molecular formula of C19H26O5S and a molecular weight of approximately 366.47 g/mol .

Synthesis

The synthesis of Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoate typically involves multi-step organic synthesis techniques. These methods often require careful control of reaction conditions to ensure the formation of the desired product with high purity.

Applications and Research Findings

Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoate may have potential applications in various fields, including medicinal chemistry. The presence of the cyclopropylsulfonyl group and the tetrahydro-2H-pyran moiety suggests that it could interact with biological systems in unique ways, potentially leading to novel pharmacological effects.

Comparison with Similar Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight
Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoate745052-97-5C19H26O5S366.47 g/mol
Ethyl 2-(4-cyclopropanesulfonylphenyl)-3-tetrahydro-2H-pyran2034387-28-3Not specifiedNot specified
Tetrahydro-4-methyl-2-phenyl-2H-pyranNot availableNot specifiedNot specified
Cyclopropanol derivativesVariousVariousVarious

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator